molecular formula C8H5Cl3N2 B1502836 2,4,6-Trichloro-3,4-dihydroquinazoline CAS No. 1060795-17-6

2,4,6-Trichloro-3,4-dihydroquinazoline

Cat. No.: B1502836
CAS No.: 1060795-17-6
M. Wt: 235.5 g/mol
InChI Key: CYURQZWWOOCRPA-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3,4-dihydroquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are bicyclic compounds composed of two fused rings, one being a benzene ring and the other a pyrimidine ring. This specific compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6 of the quinazoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3,4-dihydroquinazoline typically involves the chlorination of quinazoline derivatives. One common method is the reaction of 3,4-dihydroquinazoline with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chlorination reactions. These reactions are carried out in reactors designed to handle hazardous chemicals safely. The process involves continuous monitoring and control of reaction parameters to ensure the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-3,4-dihydroquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Chlorine or other halogens can be used for further substitution reactions.

Major Products Formed:

  • Oxidation: Formation of quinazoline-2,4,6-trione.

  • Reduction: Production of this compound derivatives.

  • Substitution: Introduction of additional functional groups, leading to various derivatives.

Scientific Research Applications

2,4,6-Trichloro-3,4-dihydroquinazoline has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4,6-Trichloro-3,4-dihydroquinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2,4,6-Trichloro-3,4-dihydroquinazoline is compared with other similar compounds, such as:

  • Quinazoline: The parent compound without chlorine substitution.

  • 2,4,6-Tribromo-3,4-dihydroquinazoline: Similar structure with bromine atoms instead of chlorine.

  • 2,4,6-Trifluoro-3,4-dihydroquinazoline: Similar structure with fluorine atoms instead of chlorine.

These compounds differ in their reactivity and biological activities due to the different halogen atoms present. This compound is unique in its combination of chlorine atoms, which can influence its chemical properties and applications.

Properties

IUPAC Name

2,4,6-trichloro-1,4-dihydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYURQZWWOOCRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(N=C(N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672133
Record name 2,4,6-Trichloro-1,4-dihydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060795-17-6
Record name 2,4,6-Trichloro-1,4-dihydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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